molecular formula C9H8O2S B15223043 5-Methylbenzo[b]thiophene 1,1-dioxide CAS No. 19156-71-9

5-Methylbenzo[b]thiophene 1,1-dioxide

Cat. No.: B15223043
CAS No.: 19156-71-9
M. Wt: 180.23 g/mol
InChI Key: RPLDGRKYEITQNQ-UHFFFAOYSA-N
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Description

5-Methylbenzo[b]thiophene 1,1-dioxide is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a methyl group at the 5-position and a dioxide group at the 1,1-position makes this compound unique. It has diverse applications in medicinal chemistry and materials science due to its structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 5-Methylbenzo[b]thiophene 1,1-dioxide involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction occurs under constant current electrolysis using graphite felt electrodes in an undivided electrolytic cell at room temperature. The electrolyte used is Et4NPF6, and the co-solvent is a mixture of HFIP and CH3NO2 .

Industrial Production Methods: Industrial production methods for benzothiophene derivatives often involve metal-catalyzed reactions. For instance, palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. This method is efficient and occurs at the C2-position via C-H activation .

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methylbenzo[b]thiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[b]thiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, such as oxidation and reduction, which affect its reactivity and interactions with other molecules. The presence of the dioxide group influences its electron-withdrawing properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Methylbenzo[b]thiophene 1,1-dioxide is unique due to the combination of the methyl group and the dioxide group, which imparts distinct chemical and physical properties.

Properties

CAS No.

19156-71-9

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

5-methyl-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C9H8O2S/c1-7-2-3-9-8(6-7)4-5-12(9,10)11/h2-6H,1H3

InChI Key

RPLDGRKYEITQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C=C2

Origin of Product

United States

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